

A Cross-Species Comparative Guide to Junctional Adhesion Molecule-A (JAM-A)

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive cross-species comparison of the Junctional Adhesion Molecule-A (JAM-A) gene and protein, tailored for researchers, scientists, and drug development professionals. JAM-A, a key transmembrane protein of the immunoglobulin superfamily, plays a crucial role in regulating tight junction formation, cell polarity, and leukocyte migration.^{[1][2][3]} Understanding its conservation and divergence across species is vital for translational research and drug development.

Gene and Protein Structure: An Evolutionary Perspective

JAM-A is a highly conserved protein across vertebrates, reflecting its fundamental physiological importance.^[2] The protein consists of an extracellular region with two immunoglobulin-like domains (a V-type and a C2-type), a single transmembrane domain, and a short cytoplasmic tail containing a PDZ-binding motif.^{[2][4]} This structural organization is largely maintained across species, from zebrafish to humans.

Comparative Analysis of JAM-A Protein Homology

The amino acid sequence of JAM-A shows a high degree of conservation among mammals, with slightly lower homology when compared to zebrafish. This conservation is particularly evident in the functional domains, such as the Ig-like domains and the PDZ-binding motif, highlighting their critical roles in the protein's function.

Species Comparison	Protein Sequence Identity (%)	Protein Sequence Similarity (%)
Human vs. Mouse	72%	83%
Human vs. Rat	71%	82%
Human vs. Zebrafish	48%	65%
Mouse vs. Rat	88%	93%

Note: Sequence identity and similarity percentages were calculated based on full-length protein sequence alignments.

Gene Structure: Exon-Intron Organization

The genomic organization of the JAM-A gene exhibits a conserved exon-intron structure across mammalian species. The division of the distal IgSF domain into three exons is a characteristic feature.[\[5\]](#)[\[6\]](#) While the overall organization is similar, there are variations in the size of introns and, to a lesser extent, exons. The zebrafish genome contains two JAM-A orthologues, *jama* and *jama2*, with *jama2* having a unique final coding exon predicted to encode a coiled-coil motif instead of a transmembrane domain.[\[5\]](#)

Feature	Human (<i>Homo sapiens</i>)	Mouse (<i>Mus musculus</i>)	Rat (<i>Rattus norvegicus</i>)	Zebrafish (<i>Danio rerio</i>) - <i>jama</i>
Gene Name	F11R	F11r	F11r	<i>jama</i>
Number of Exons	8	8	8	8
Key Exon Features	Encodes signal peptide, two IgSF domains, transmembrane domain, and cytoplasmic tail.	Similar organization to human.	Similar organization to human.	Similar organization to mammals.

Expression Patterns Across Tissues and Species

JAM-A is widely expressed in various tissues, predominantly in epithelial and endothelial cells, as well as on leukocytes and platelets.[\[1\]](#)[\[2\]](#) Its localization at tight junctions is critical for its function in maintaining barrier integrity.

Comparative Tissue Expression of JAM-A

The following table summarizes the expression levels of JAM-A across different tissues in human and mouse, based on RNA-sequencing data (TPM - Transcripts Per Million).

Tissue	Human Expression (TPM)	Mouse Expression (TPM)
Lung	High	High
Kidney	High	High
Placenta	High	Moderate
Pancreas	High	Low
Small Intestine	Moderate	Moderate
Colon	Moderate	High
Liver	Low	Low
Brain	Low	Low
Skin	High	High

Note: Expression levels are categorized based on publicly available transcriptomic data. "High" indicates strong expression relative to other tissues, "Moderate" indicates noticeable but not top-level expression, and "Low" indicates minimal expression.

In rats, JAM-A is significantly expressed in the skin epidermis.[\[7\]](#) Zebrafish JAM-A orthologues are primarily expressed in the otic vesicle, pronephric ducts, and lateral line primordium during embryonic development.[\[5\]](#)

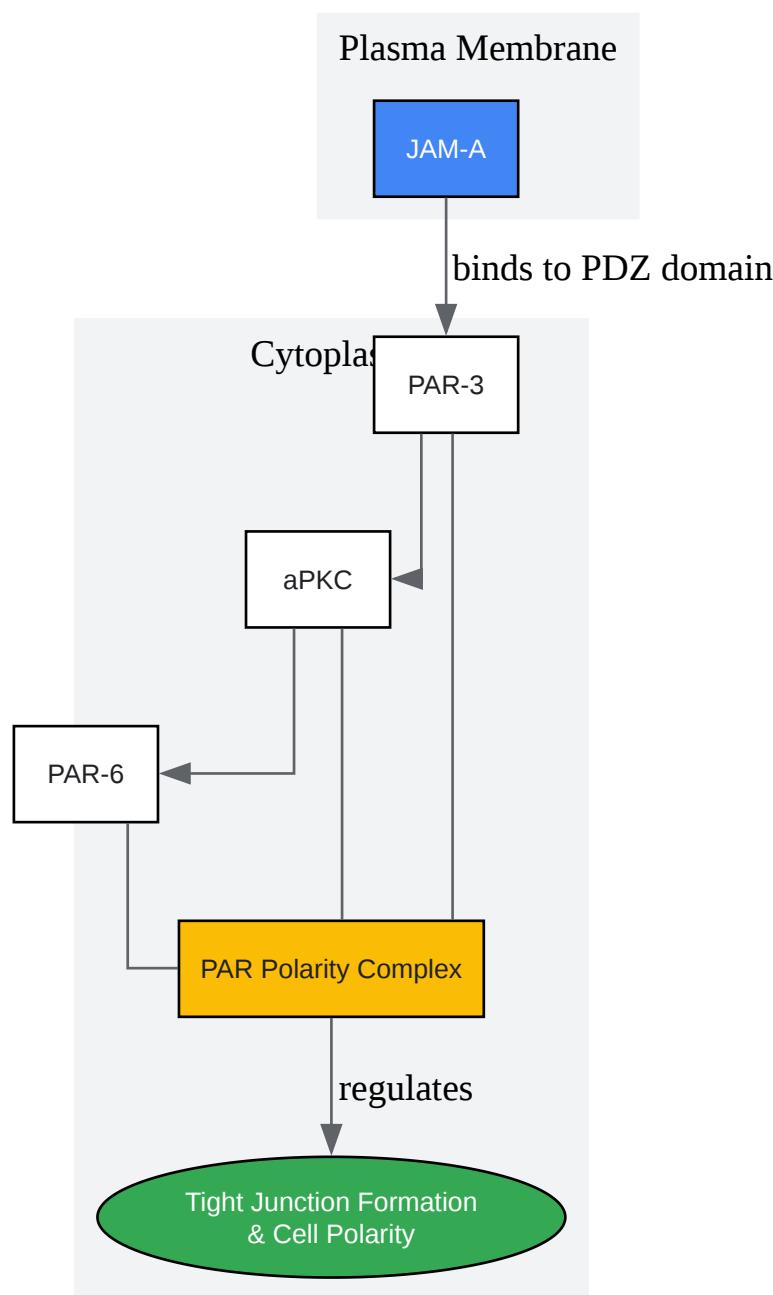
Functional Comparison and Signaling Pathways

JAM-A's functions in cell motility, polarity, and proliferation are highly conserved.^[1] It participates in complex signaling networks, often acting as a scaffold to bring together various signaling molecules.

JAM-A Signaling Pathways

JAM-A and Cell Polarity (PAR-3 Signaling)

JAM-A plays a crucial role in establishing cell polarity through its interaction with the PAR-3/aPKC/PAR-6 complex.^{[1][2]} The PDZ-binding motif at the C-terminus of JAM-A directly interacts with the PDZ domain of PAR-3, recruiting the polarity complex to tight junctions.^[7] This interaction is essential for the proper formation of tight junctions and the establishment of apical-basal polarity in epithelial cells.



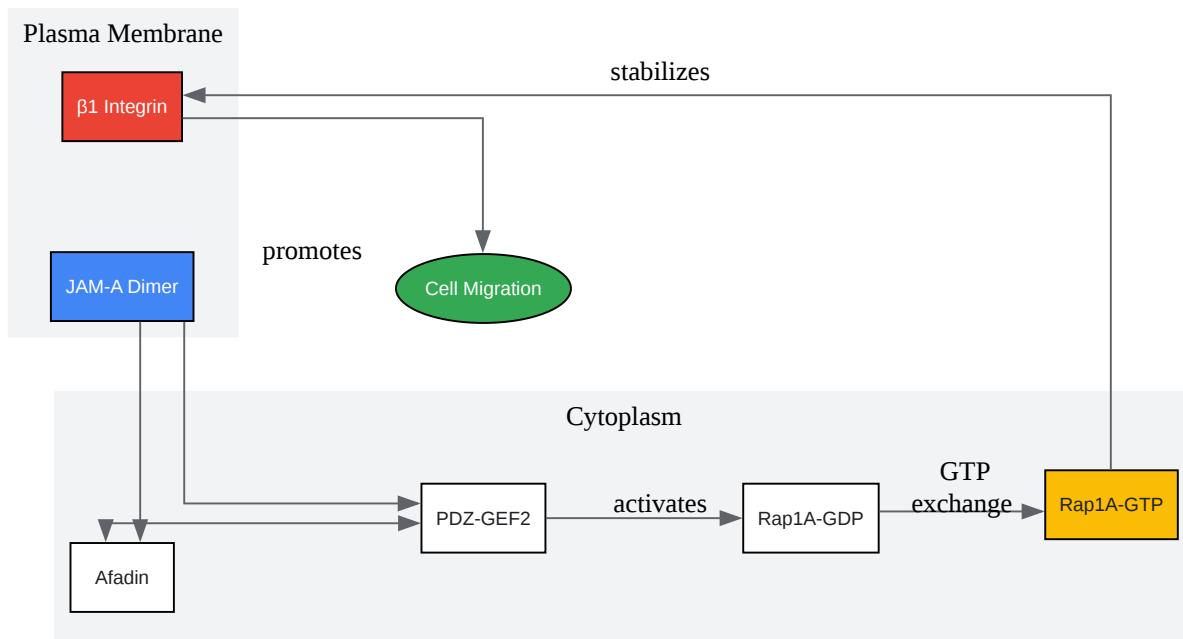
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JAM-A interaction with the PAR polarity complex.

JAM-A and Cell Migration (Rap1 Signaling)

JAM-A regulates cell migration through a signaling cascade involving the small GTPase Rap1. [8] Homodimerization of JAM-A at cell-cell contacts facilitates the formation of a signaling complex with the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-

GEF2.[4][5] This complex activates Rap1A, which in turn stabilizes $\beta 1$ integrin protein levels, thereby modulating cell migration.[4][5]



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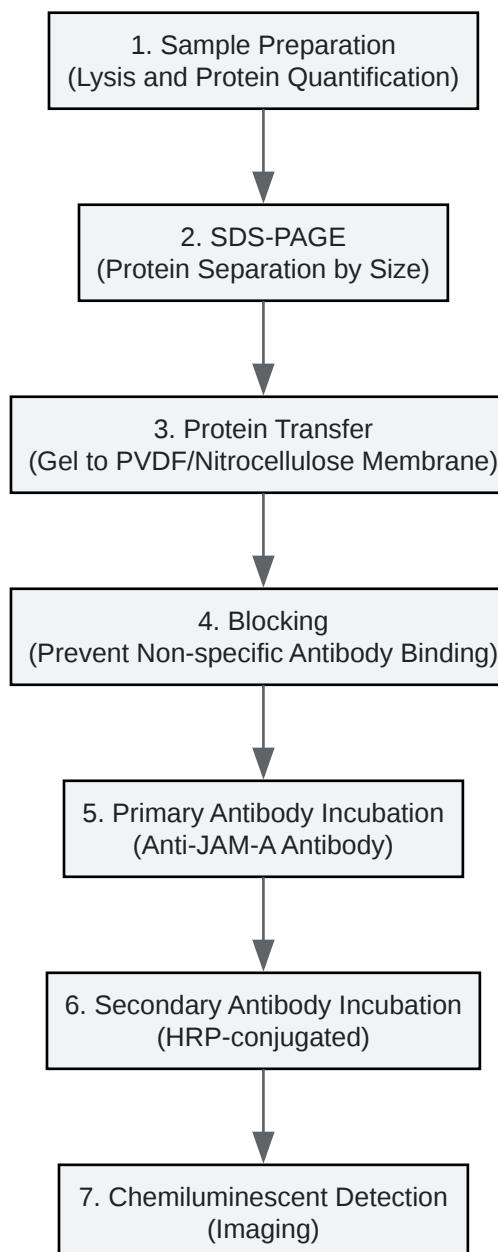
JAM-A-mediated activation of Rap1 and regulation of cell migration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study JAM-A across species.

Western Blot Analysis of JAM-A

This protocol outlines the detection of JAM-A protein in cell lysates or tissue homogenates.



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Workflow for Western Blot analysis of JAM-A.

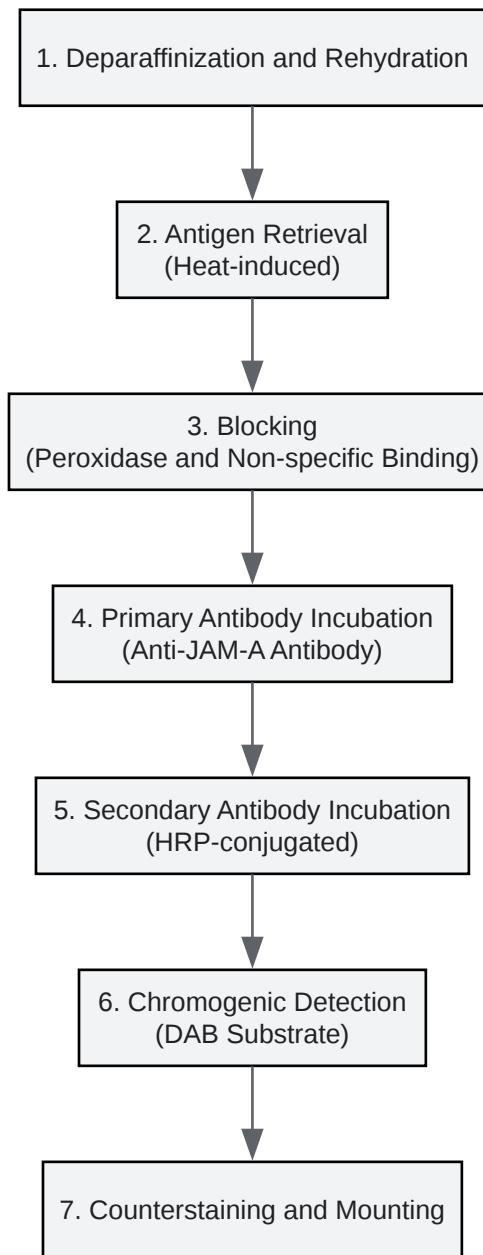
Protocol:

- Sample Preparation:
 - For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

- For tissues, homogenize in RIPA buffer on ice.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine protein concentration using a BCA assay.
- SDS-PAGE:
 - Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load samples onto a 10% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or using a semi-dry transfer system.
- Blocking:
 - Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific to JAM-A (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

Immunohistochemistry (IHC) for JAM-A Localization

This protocol describes the visualization of JAM-A protein in formalin-fixed, paraffin-embedded tissue sections.



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Workflow for Immunohistochemistry of JAM-A.

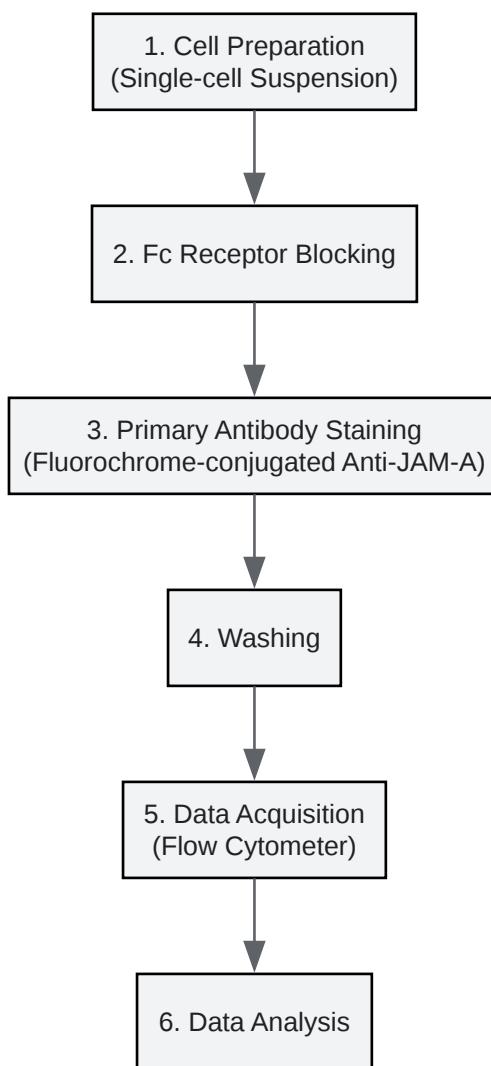
Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2x 5 min).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2x 3 min each).
 - Rinse in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.
 - Rinse with PBS.
 - Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
- Antibody Incubation:
 - Incubate with a primary anti-JAM-A antibody overnight at 4°C.
 - Wash with PBS (3x 5 min).
 - Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
 - Wash with PBS (3x 5 min).
- Detection:
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Wash with PBS (3x 5 min).

- Develop with a diaminobenzidine (DAB) substrate until a brown color appears.
- Stop the reaction by rinsing with water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Flow Cytometry for Cell Surface JAM-A Expression

This protocol is for quantifying the percentage of cells expressing JAM-A on their surface.



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Workflow for Flow Cytometry analysis of JAM-A.

Protocol:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
- Fc Receptor Blocking:
 - Incubate cells with an Fc block reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
- Antibody Staining:
 - Add a fluorochrome-conjugated anti-JAM-A antibody (or an isotype control) to the cell suspension.
 - Incubate for 30 minutes on ice in the dark.
- Washing:
 - Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
- Data Acquisition and Analysis:
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to determine the percentage of JAM-A positive cells and their mean fluorescence intensity.

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- To cite this document: BenchChem. [A Cross-Species Comparative Guide to Junctional Adhesion Molecule-A (JAM-A)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14901527#cross-species-comparison-of-the-jam-a-gene-and-protein>]

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